molecular formula C17H20FN5O4S2 B10988299 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B10988299
M. Wt: 441.5 g/mol
InChI Key: CLVLBDPVXGNQFJ-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, and thiadiazole moieties

Preparation Methods

The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product.

  • Synthetic Routes

      Step 1: The synthesis starts with the preparation of 4-fluorophenylsulfonyl chloride from 4-fluorobenzenesulfonyl chloride.

      Step 2: The sulfonyl chloride is then reacted with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.

      Step 3: The piperazine derivative is then coupled with a thiadiazole derivative under appropriate conditions to form the final compound.

  • Reaction Conditions

    • The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
  • Industrial Production Methods

    • Industrial production may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to handle large-scale reactions.

Chemical Reactions Analysis

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine and thiadiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.
  • Substitution

    • The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can be used for these reactions.
  • Major Products

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has several scientific research applications:

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
  • Biology

    • In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
  • Medicine

    • The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
  • Industry

    • In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide can be compared with other similar compounds, such as:

  • 4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl derivatives

    • These compounds share a similar structure but differ in the substituent on the phenyl ring. The presence of chlorine instead of fluorine can lead to different chemical and biological properties.
  • Thiadiazole derivatives

    • Compounds with the 1,3,4-thiadiazole moiety are known for their diverse biological activities. Comparing these derivatives can highlight the unique properties of the fluorophenylsulfonyl-piperazine-thiadiazole combination.
  • Sulfonamide derivatives

    • Sulfonamide compounds are widely studied for their medicinal properties. The combination of sulfonamide with piperazine and thiadiazole in the target compound may offer unique advantages over traditional sulfonamides.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H20FN5O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C17H20FN5O4S2/c1-12-20-21-17(28-12)19-15(24)6-7-16(25)22-8-10-23(11-9-22)29(26,27)14-4-2-13(18)3-5-14/h2-5H,6-11H2,1H3,(H,19,21,24)

InChI Key

CLVLBDPVXGNQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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